4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
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Description
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound. It has a molecular formula of C22H15BrClNO3 and an average mass of 456.716 Da .
Molecular Structure Analysis
The molecular structure of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide consists of a benzamide core with acetyl, bromo, and chlorobenzoyl substituents . The exact structure can be confirmed through spectroanalytical data .Chemical Reactions Analysis
While specific chemical reactions involving 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide are not detailed in the sources, similar compounds have been studied for their antimicrobial and anticancer activities .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide were evaluated for their antimicrobial activity. Specifically, they were tested against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicated that certain compounds (d1, d2, and d3) displayed promising antimicrobial effects .
Anticancer Potential
Cancer remains a significant global health challenge. In this context, the compound was assessed for its anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited the most potent activity against breast cancer cells .
Molecular Docking Studies
To understand the binding mode of active compounds, molecular docking studies were conducted. These studies revealed that compounds d1, d2, d3, d6, and d7 had favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as potential lead molecules for rational drug design .
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives often act by blocking bacterial lipid biosynthesis or through other mechanisms against bacterial species .
Benzylic Position Reactivity
Considering the benzamide moiety, it’s worth noting that benzylic halides (such as the bromo and chloro substituents in this compound) can react via an SN1 pathway. The resonance-stabilized carbocation formed during this process contributes to the compound’s reactivity .
Indole Derivatives and Anti-HIV Activity
While not directly related to the compound, it’s interesting to explore indole derivatives. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity. These compounds showed potential against both HIV-1 and HIV-2 strains .
properties
IUPAC Name |
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClNO3/c1-13(26)14-6-8-15(9-7-14)22(28)25-20-11-10-16(23)12-18(20)21(27)17-4-2-3-5-19(17)24/h2-12H,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKVZVBDMQTGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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